molecular formula C20H27N3O3S B11238360 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11238360
M. Wt: 389.5 g/mol
InChI Key: QBQBXINOTOVKPP-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound that belongs to the benzothiadiazine class This compound is characterized by its unique structure, which includes a cyclohexenyl group, a methyl group, and a propyl group attached to a benzothiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves multiple steps. One common method starts with the preparation of the cyclohexenyl ethylamine intermediate. This intermediate is then reacted with appropriate reagents to form the final benzothiadiazine compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted benzothiadiazine derivatives .

Scientific Research Applications

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression[7][7].

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-3-METHYL-4-PROPYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is unique due to its combination of a cyclohexenyl group, a methyl group, and a propyl group attached to a benzothiadiazine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H27N3O3S

Molecular Weight

389.5 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H27N3O3S/c1-3-13-23-15(2)22-27(25,26)19-14-17(9-10-18(19)23)20(24)21-12-11-16-7-5-4-6-8-16/h7,9-10,14H,3-6,8,11-13H2,1-2H3,(H,21,24)

InChI Key

QBQBXINOTOVKPP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NCCC3=CCCCC3)C

Origin of Product

United States

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